1-(2'-Methoxybiphenyl-2-YL)-N-methylmethylamine
Overview
Description
1-(2’-Methoxybiphenyl-2-YL)-N-methylmethylamine is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The methoxy group and the N-methylmethylamine moiety add unique chemical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2’-Methoxybiphenyl-2-YL)-N-methylmethylamine typically involves the following steps:
Formation of 2’-Methoxybiphenyl: This can be achieved through a Suzuki-Miyaura cross-coupling reaction between 2-iodoanisole and phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like toluene.
Amination Reaction: The resulting 2’-Methoxybiphenyl can then undergo an amination reaction with N-methylmethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1-(2’-Methoxybiphenyl-2-YL)-N-methylmethylamine can undergo various chemical reactions, including:
Reduction: The compound can be reduced to remove the methoxy group, resulting in the formation of biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2’-hydroxybiphenyl derivatives, while substitution reactions can introduce various functional groups onto the benzene rings .
Scientific Research Applications
1-(2’-Methoxybiphenyl-2-YL)-N-methylmethylamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2’-Methoxybiphenyl-2-YL)-N-methylmethylamine involves its interaction with specific molecular targets. The methoxy group and the N-methylmethylamine moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybiphenyl: Lacks the N-methylmethylamine moiety and has different chemical properties.
N-Methylmethylamine: Lacks the biphenyl structure and has different applications.
Biphenyl: Lacks both the methoxy group and the N-methylmethylamine moiety.
Uniqueness
1-(2’-Methoxybiphenyl-2-YL)-N-methylmethylamine is unique due to the presence of both the methoxy group and the N-methylmethylamine moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications .
Properties
IUPAC Name |
1-[2-(2-methoxyphenyl)phenyl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-16-11-12-7-3-4-8-13(12)14-9-5-6-10-15(14)17-2/h3-10,16H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHJWTIPKKLRDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00639899 | |
Record name | 1-(2'-Methoxy[1,1'-biphenyl]-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00639899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902836-95-7 | |
Record name | 2′-Methoxy-N-methyl[1,1′-biphenyl]-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=902836-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2'-Methoxy[1,1'-biphenyl]-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00639899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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